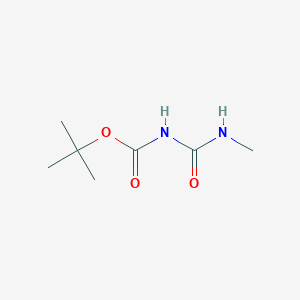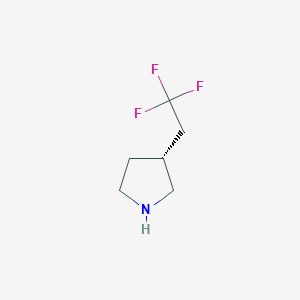
(R)-3-(2,2,2-trifluoroethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
化学反応の分析
Types of Reactions
®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.
科学的研究の応用
®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.
N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.
Uniqueness
®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.
特性
分子式 |
C6H10F3N |
|---|---|
分子量 |
153.15 g/mol |
IUPAC名 |
(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
InChIキー |
PTXOIRIEXVHPML-RXMQYKEDSA-N |
異性体SMILES |
C1CNC[C@H]1CC(F)(F)F |
正規SMILES |
C1CNCC1CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
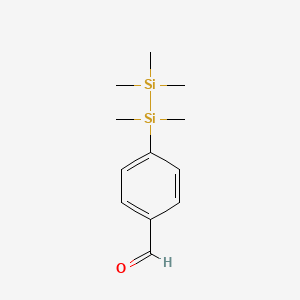
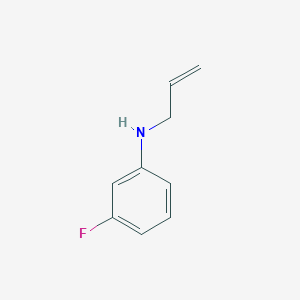
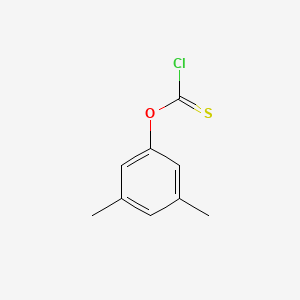



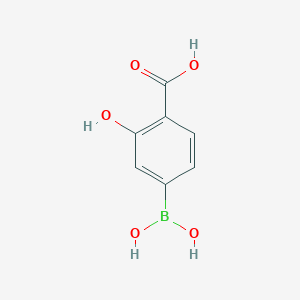
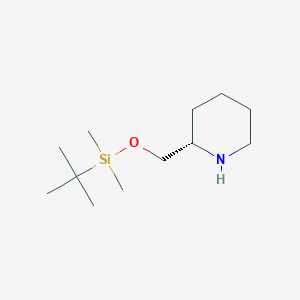

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
